

# Isopropyl Myristate: A Technical Guide to its Dermal Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Isopropyl myristate |           |
| Cat. No.:            | B073716             | Get Quote |

#### Introduction

**Isopropyl myristate** (IPM) is the ester of isopropyl alcohol and myristic acid, a saturated fatty acid. It is a widely used ingredient in cosmetic and topical pharmaceutical formulations, valued for its properties as an emollient, lubricant, and solvent. IPM is also recognized for its ability to enhance the dermal penetration of other active ingredients.[1][2] This technical guide provides an in-depth review of the safety profile of **Isopropyl Myristate** for dermal applications, summarizing key toxicological data and detailing the experimental protocols used in its assessment. This information is intended for researchers, scientists, and drug development professionals involved in the formulation and safety evaluation of topical products.

#### Toxicological Profile Summary

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of **isopropyl myristate** and concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration.[3][4] The toxicological data indicates that IPM has low acute oral and dermal toxicity.[5] It is generally considered non-sensitizing and at most a mild irritant to the skin in humans. While not found to be genotoxic or carcinogenic, it may enhance the carcinogenic activity of other chemicals. Systemic absorption following dermal application is minimal.

## **Quantitative Data Summary**



The following tables summarize the key quantitative data from toxicological studies on **Isopropyl Myristate**.

Table 1: Acute Toxicity Data

| Test Type         | Species | Route  | Endpoint | Result            | Reference(s |
|-------------------|---------|--------|----------|-------------------|-------------|
| Acute<br>Toxicity | Rabbit  | Dermal | LD50     | > 5 g/kg          |             |
| Acute Toxicity    | Rat     | Oral   | LD50     | > 10,000<br>mg/kg |             |

| Acute Toxicity | Rat | Inhalation | LC50 | > 41 mg/l (1 hr) | |

Table 2: Dermal Irritation Studies

| Study Type          | Species | Test<br>Substance    | Concentrati<br>on | Observatio<br>n                                                          | Reference(s |
|---------------------|---------|----------------------|-------------------|--------------------------------------------------------------------------|-------------|
| Draize Test         | Rabbit  | Undiluted<br>IPM     | Undiluted         | Minimal to moderate irritation with repeated application s               |             |
| Human Patch<br>Test | Human   | Undiluted<br>IPM     | Undiluted         | No primary irritation; very slight irritation with repeated applications |             |
| Human Patch<br>Test | Human   | IPM in<br>Petrolatum | 20%               | No irritation reported                                                   |             |



| Comedogenicity | Rabbit | IPM | Not Specified | Comedone formation observed | |

Table 3: Skin Sensitization Studies

| Study Type                     | Species    | Test<br>Substance    | Concentrati<br>on | Result              | Reference(s |
|--------------------------------|------------|----------------------|-------------------|---------------------|-------------|
| Guinea Pig<br>Maximizatio<br>n | Guinea Pig | IPM                  | 0.1%              | Not a<br>sensitizer |             |
| Human RIPT                     | Human      | IPM in<br>Product    | 42.9%             | Not a<br>sensitizer |             |
| Human<br>Maximization          | Human      | IPM in<br>Petrolatum | 20%               | Not a<br>sensitizer |             |

| Local Lymph Node Assay | Mouse | IPM | Not Specified | Weakly positive | |

Table 4: Genotoxicity, Carcinogenicity, and Phototoxicity

| Test Type       | Species  | Test<br>Substance | Observation                                                                           | Reference(s) |
|-----------------|----------|-------------------|---------------------------------------------------------------------------------------|--------------|
| Genotoxicity    | In Vitro | IPM               | Negative in genotoxicity tests                                                        |              |
| Carcinogenicity | Mouse    | IPM               | Not carcinogenic,<br>but accelerated<br>carcinogenic<br>activity of<br>benzo(a)pyrene |              |

| Phototoxicity/Photosensitization | Human | IPM in Product (42.9%) | No phototoxicity or photocontact allergenicity | |

# **Experimental Protocols**

### Foundational & Exploratory





Detailed methodologies for key toxicological assessments are provided below.

1. Dermal Irritation: In Vitro Reconstructed Human Epidermis Test (OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.

- Model Preparation: Commercially available RhE tissues (e.g., EpiDerm<sup>™</sup>, EpiSkin<sup>™</sup>) are pre-incubated in maintenance medium at 37°C and 5% CO2.
- Test Substance Application: A defined amount of the test substance (solid or liquid) is applied topically to the triplicate tissues. Negative controls (e.g., PBS) and positive controls (e.g., 5% Sodium Dodecyl Sulfate) are run concurrently.
- Exposure and Incubation: The tissues are exposed to the substance for a specific duration (e.g., 60 minutes) at 37°C.
- Rinsing and Post-Incubation: After exposure, the test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for recovery or manifestation of cytotoxic effects.
- Viability Assessment (MTT Assay): Tissue viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.
- Data Analysis: The formazan is extracted, and its concentration is determined by measuring
  the optical density (OD). The percentage of viability for each treated tissue is calculated
  relative to the negative control. A substance is classified as an irritant (UN GHS Category 2)
  if the mean tissue viability is reduced to ≤ 50%.
- 2. Skin Sensitization: Human Repeated Insult Patch Test (HRIPT)

The HRIPT is designed to assess the irritation and sensitization potential of a substance after repeated applications to the skin of human volunteers.



 Panel Selection: A panel of 50 to 200 human subjects is selected. Participants are typically healthy adults with no known skin conditions. Informed consent is obtained from all participants.

#### Induction Phase:

- The test material is applied to a small area of skin (usually the back) under an occlusive or semi-occlusive patch.
- The patch remains in place for 24 to 48 hours.
- After removal, the site is evaluated for any signs of irritation.
- This procedure is repeated nine times over a three-week period at the same application site.
- Rest Phase: A rest period of approximately two weeks follows the induction phase, allowing for the development of any potential sensitization.
- · Challenge Phase:
  - A challenge patch with the test material is applied to a naive skin site (a previously unpatched area).
  - The patch is removed after 24 to 48 hours.
  - The challenge site is scored for reactions (e.g., erythema, edema) at specified time points (e.g., 24, 48, and 72 hours) after application.
- Interpretation: A reaction at the challenge site that is significantly greater than any irritation observed during the induction phase is indicative of sensitization.
- 3. Skin Sensitization: Local Lymph Node Assay (LLNA OECD TG 429)

The LLNA is a mouse model that assesses the induction phase of skin sensitization by measuring lymphocyte proliferation in the draining lymph nodes.

Animal Model: The test is performed on female mice (e.g., CBA/Ca or CBA/J strain).



- Test Substance Application: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil) at a minimum of three concentrations. For three consecutive days, the solution is applied to the dorsal surface of each ear. A vehicle control group and a positive control group are also included.
- Proliferation Measurement: Five days after the first application, all mice are injected intravenously with a radioisotope (e.g., 3H-methyl thymidine).
- Sample Collection and Processing: Approximately five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells (LNCs) is prepared.
- Data Analysis: The incorporation of the radioisotope is measured by scintillation counting. A
   Stimulation Index (SI) is calculated for each treatment group by dividing the mean
   proliferation in that group by the mean proliferation in the vehicle control group. A test
   substance is classified as a sensitizer if the SI is ≥ 3.
- 4. Genotoxicity: Bacterial Reverse Mutation Test (Ames Test OECD TG 471)

The Ames test uses amino-acid-requiring strains of Salmonella typhimurium to detect gene mutations (point mutations) induced by a chemical substance.

- Bacterial Strains: The test utilizes multiple mutant strains of S. typhimurium that carry mutations in the genes involved in histidine synthesis (his-). These strains cannot grow on a medium lacking histidine.
- Metabolic Activation: Since some chemicals are only mutagenic after being metabolized, the
  test is performed both with and without a mammalian metabolic activation system (e.g., S9
  fraction, a liver homogenate).
- Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with a small amount of histidine to allow for initial growth and mutation expression.
   This mixture is combined with molten top agar and poured onto a minimal glucose agar plate (lacking histidine).
- Incubation: The plates are incubated at 37°C for 48-72 hours.







Interpretation: Only bacteria that undergo a reverse mutation to a his+ state (regaining the
ability to synthesize histidine) will grow and form visible colonies. The mutagenic potential of
the substance is determined by comparing the number of revertant colonies in the test plates
to the number of spontaneous revertant colonies in the negative control plates. A significant,
dose-dependent increase in revertant colonies indicates a mutagenic effect.

**Visualizations: Workflows and Pathways** 





Click to download full resolution via product page

Caption: Workflow for the Human Repeated Insult Patch Test (HRIPT).





Click to download full resolution via product page

Caption: Workflow for In Vitro Skin Irritation Test (OECD TG 439).





Click to download full resolution via product page

Caption: The Adverse Outcome Pathway (AOP) for Skin Sensitization.

#### Conclusion

Based on extensive toxicological testing, **Isopropyl Myristate** has a robust safety profile for dermal applications. It exhibits low acute toxicity and is not a sensitizer in humans. While repeated application of undiluted IPM can cause mild to moderate irritation in animal models, it is considered at most a very slight irritant in human skin under typical use conditions. It is not genotoxic or phototoxic. Professionals in formulation development should note its potential to enhance the penetration of other substances and its reported comedogenic properties. Overall, the data supports the continued safe use of **Isopropyl Myristate** in cosmetic and topical pharmaceutical products when formulated appropriately.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]



- 4. Final Report on the Safety Assessment of Myristyl Myristate and Isopropyl Myristate | Semantic Scholar [semanticscholar.org]
- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- To cite this document: BenchChem. [Isopropyl Myristate: A Technical Guide to its Dermal Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073716#isopropyl-myristate-safety-profile-for-dermal-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com